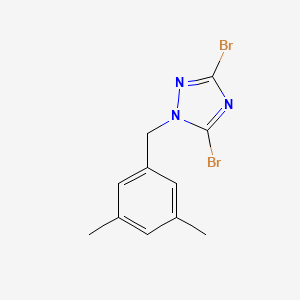
3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is a chemical compound characterized by its bromine atoms and triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole typically involves the bromination of 1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate ions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Hydrogen bromide (HBr)
Substitution: Various alkylated triazoles
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: Research has indicated that this compound may have antimicrobial properties. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
3,5-Dimethylbenzyl bromide
1,3-Dibromo-5-methylbenzene
1-(3,5-Dimethylbenzyl)-1H-1,2,4-triazole
Uniqueness: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole stands out due to its combination of bromine atoms and triazole ring, which provides unique chemical reactivity and biological activity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
1240580-07-7 |
|---|---|
Molecular Formula |
C11H11Br2N3 |
Molecular Weight |
345.03 g/mol |
IUPAC Name |
3,5-dibromo-1-[(3,5-dimethylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C11H11Br2N3/c1-7-3-8(2)5-9(4-7)6-16-11(13)14-10(12)15-16/h3-5H,6H2,1-2H3 |
InChI Key |
QAWFAPGNWJJVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=NC(=N2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
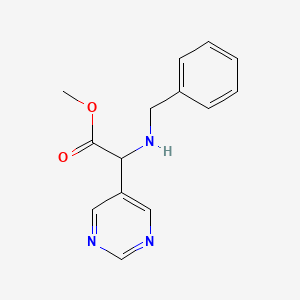
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
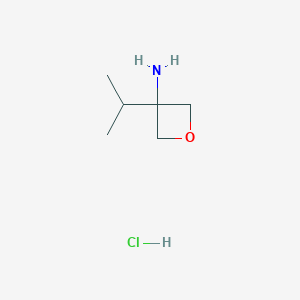
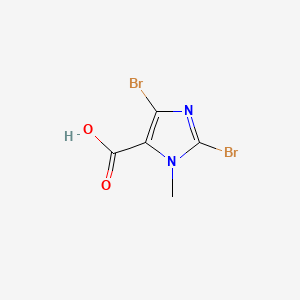
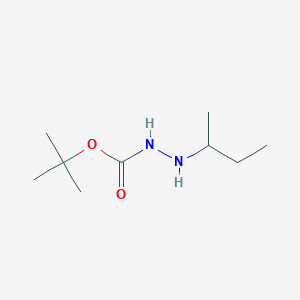
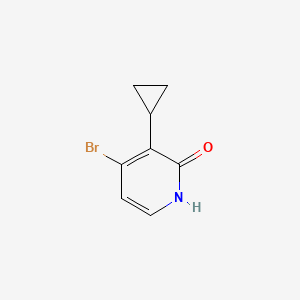
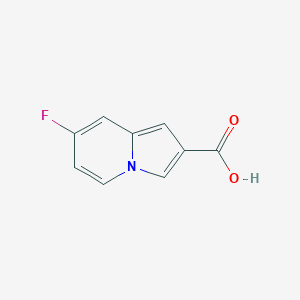
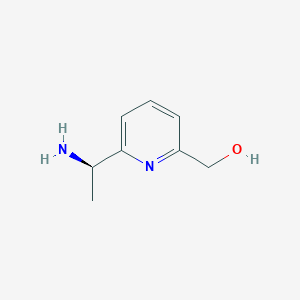
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
